2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one
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Overview
Description
2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are interesting compounds due to their structural properties, including tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
The synthesis of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate aminating agent under controlled conditions. One common method involves the use of hydrazine derivatives, which react with the pyrazole ring to form the desired compound . Industrial production methods may involve multi-step synthesis processes, including cyclization and condensation reactions, to achieve high yields and purity .
Chemical Reactions Analysis
2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole core but have different substituents, leading to variations in their chemical and biological properties.
Hydrazine-coupled pyrazoles: These derivatives exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities, highlighting the versatility of the pyrazole scaffold.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their potential as CDK2 inhibitors, demonstrating the broad applicability of pyrazole-based compounds in medicinal chemistry.
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(1,5-dimethylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-6(7(11)3-8)4-9-10(5)2/h4H,3,8H2,1-2H3 |
InChI Key |
GKPQIITUBLCMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)CN |
Origin of Product |
United States |
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